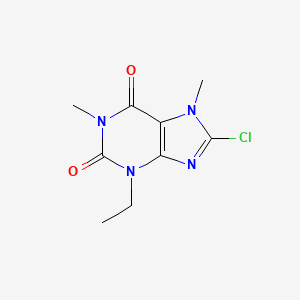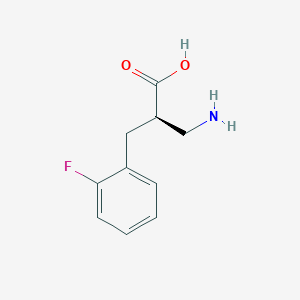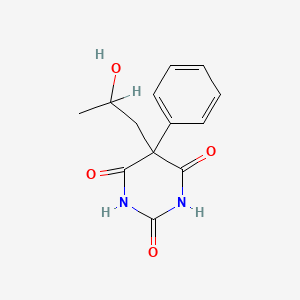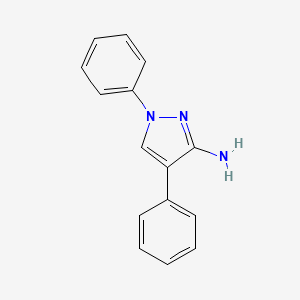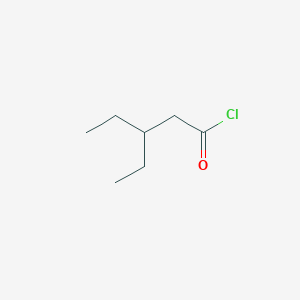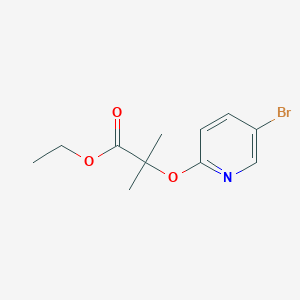
Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromopyridine moiety attached to an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Pyridine Ether: The brominated pyridine is then reacted with 2-methylpropanoic acid to form the corresponding ether. This step often involves the use of a base such as potassium carbonate to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be achieved using a dehydrating agent such as sulfuric acid or by employing a Fischer esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: The primary product is the corresponding alcohol.
科学研究应用
Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用机制
The mechanism of action of Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may undergo hydrolysis to release the active form of the compound, which can then exert its effects on the target molecules.
相似化合物的比较
Similar Compounds
- Ethyl 2-((5-chloropyridin-2-yl)oxy)-2-methylpropanoate
- Ethyl 2-((5-fluoropyridin-2-yl)oxy)-2-methylpropanoate
- Ethyl 2-((5-iodopyridin-2-yl)oxy)-2-methylpropanoate
Uniqueness
Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly valuable in medicinal chemistry.
属性
分子式 |
C11H14BrNO3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC 名称 |
ethyl 2-(5-bromopyridin-2-yl)oxy-2-methylpropanoate |
InChI |
InChI=1S/C11H14BrNO3/c1-4-15-10(14)11(2,3)16-9-6-5-8(12)7-13-9/h5-7H,4H2,1-3H3 |
InChI 键 |
RHXPBVMOJSRGTO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)OC1=NC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



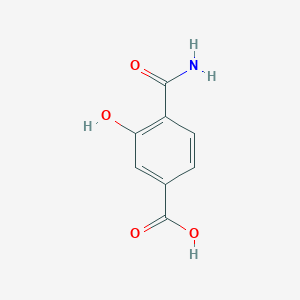
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)

